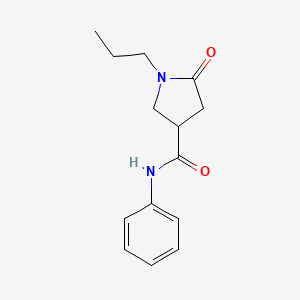![molecular formula C15H17ClN4OS B6002572 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide CAS No. 841270-48-2](/img/structure/B6002572.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide, commonly known as TAK-875, is a promising drug candidate for the treatment of type 2 diabetes mellitus (T2DM). This compound belongs to the class of thiazolidinedione (TZD) derivatives and acts as a selective agonist of the G-protein-coupled receptor 40 (GPR40), which is expressed in pancreatic β-cells. TAK-875 stimulates insulin secretion in a glucose-dependent manner, thereby improving glycemic control in patients with T2DM.
作用機序
TAK-875 acts as a selective agonist of GPR40, which is a G-protein-coupled receptor expressed in pancreatic β-cells. Upon binding to TAK-875, GPR40 activates the phospholipase C (PLC) pathway, leading to the release of intracellular calcium ions and subsequent insulin secretion from β-cells. TAK-875 has been shown to have a glucose-dependent effect on insulin secretion, which means that it stimulates insulin release only in the presence of high glucose levels, thereby reducing the risk of hypoglycemia.
Biochemical and physiological effects:
TAK-875 has been shown to improve glucose homeostasis in patients with 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide by increasing insulin secretion and reducing hepatic glucose production. Moreover, TAK-875 has been shown to have a beneficial effect on β-cell function, as evidenced by the preservation of β-cell mass and function in preclinical studies. TAK-875 has also been shown to improve lipid metabolism, with a reduction in triglyceride levels and an increase in HDL cholesterol levels reported in clinical trials.
実験室実験の利点と制限
TAK-875 has several advantages as a tool compound for studying the GPR40 signaling pathway and its role in insulin secretion. TAK-875 is a selective agonist of GPR40, which means that it does not interact with other G-protein-coupled receptors, thereby reducing the risk of off-target effects. Moreover, TAK-875 has a glucose-dependent effect on insulin secretion, which allows for the study of the physiological regulation of insulin secretion. However, TAK-875 has some limitations, including its relatively short half-life and the need for specialized equipment to measure insulin secretion.
将来の方向性
Several future directions for the development of TAK-875 and related compounds can be envisioned. One direction is the optimization of the pharmacokinetic properties of TAK-875, such as its half-life and bioavailability, to improve its efficacy and reduce the dosing frequency. Another direction is the identification of novel GPR40 agonists with improved selectivity and potency. Moreover, the combination of GPR40 agonists with other antidiabetic agents, such as GLP-1 receptor agonists and DPP-4 inhibitors, may have synergistic effects on glucose homeostasis. Finally, the role of GPR40 in other physiological processes, such as lipid metabolism and inflammation, warrants further investigation to identify potential therapeutic applications beyond 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide.
合成法
The synthesis of TAK-875 involves several steps, including the preparation of the intermediate compounds, such as 3-chlorophenylpiperazine and 2-bromoacetylthiazole, and their subsequent coupling reaction under appropriate conditions. The final product is obtained as a white solid with a purity of over 99%.
科学的研究の応用
TAK-875 has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide. Several studies have demonstrated its efficacy in improving glucose homeostasis and reducing HbA1c levels in patients with this compound. Moreover, TAK-875 has shown a favorable safety profile, with no significant adverse effects reported in clinical trials.
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c16-12-2-1-3-13(10-12)20-7-5-19(6-8-20)11-14(21)18-15-17-4-9-22-15/h1-4,9-10H,5-8,11H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPYLYDGDDKUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=CS2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362942 |
Source


|
| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841270-48-2 |
Source


|
| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B6002489.png)
![7-(3-methylbenzyl)-2-[3-(2-methylphenyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002497.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B6002502.png)

![{3-benzyl-1-[3-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B6002517.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6002524.png)
![2-[2-(4-morpholinyl)ethyl]-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6002531.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B6002537.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6002540.png)
![2-(4-chlorophenyl)-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-4-quinolinecarboxamide](/img/structure/B6002543.png)
![1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6002549.png)
![4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6002579.png)
![1-(2-fluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6002583.png)
![6-isopropyl-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6002593.png)
